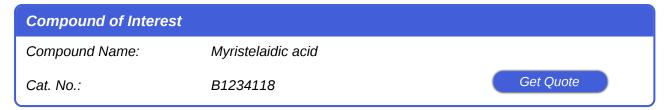


Application Notes and Protocols for the GC-MS Analysis of Myristelaidic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristelaidic acid ((9E)-tetradecenoic acid) is a monounsaturated trans-fatty acid with the chemical formula C14H26O2.[1] As a trans-isomer of myristoleic acid, it is of interest in various fields of research, including lipidomics, food science, and drug development, due to the distinct biological roles of trans-fatty acids. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of myristelaidic acid. This document provides detailed application notes and protocols for its determination.

Principle of Analysis

The analysis of **myristelaidic acid** by GC-MS typically involves a multi-step process. First, lipids are extracted from the sample matrix. Subsequently, the fatty acids are derivatized to increase their volatility, most commonly through conversion to fatty acid methyl esters (FAMEs). The derivatized sample is then injected into the gas chromatograph, where the FAMEs are separated based on their boiling points and interactions with the capillary column. Finally, the separated compounds enter the mass spectrometer, where they are ionized, fragmented, and detected, allowing for identification and quantification.

Data Presentation



Quantitative analysis of **myristelaidic acid** using GC-MS requires method validation to ensure accuracy and reliability. The following table summarizes typical performance characteristics for the analysis of fatty acid methyl esters, including **myristelaidic acid** methyl ester, based on literature values.

Parameter	Typical Value/Range	Reference
Linearity (R²)	> 0.99	[2]
Limit of Detection (LOD)	0.02 - 0.54 μg/mL	[2][3]
Limit of Quantification (LOQ)	0.26 - 1.63 μg/mL	[2][3]
Recovery	75.4% - 92.6%	
Precision (RSD%)	< 5%	

Experimental Protocols Lipid Extraction (Folch Method)

This protocol describes a standard procedure for the extraction of total lipids from a biological sample.

Materials:

- Sample (e.g., plasma, tissue homogenate)
- Chloroform
- Methanol
- 0.9% NaCl solution
- Centrifuge
- Glass centrifuge tubes

Procedure:



- To 1 part of the sample in a glass centrifuge tube, add 20 parts of a chloroform:methanol (2:1, v/v) mixture.
- Vortex the mixture thoroughly for 2 minutes to ensure complete homogenization.
- Add 5 parts of 0.9% NaCl solution to the mixture and vortex for another minute.
- Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
- Evaporate the solvent under a gentle stream of nitrogen. The resulting lipid extract can be used for derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the conversion of fatty acids to their methyl esters using sodium methoxide.

Materials:

- Lipid extract
- Hexane
- 0.5 M Sodium methoxide in methanol
- Saturated NaCl solution
- · Anhydrous sodium sulfate

Procedure:

- Dissolve the dried lipid extract in 1 mL of hexane.
- Add 50 μL of 0.5 M sodium methoxide in methanol.
- Vortex the mixture vigorously for 1 minute.



- Add 1 mL of saturated NaCl solution and shake vigorously for 15 seconds.
- Allow the phases to separate for 10 minutes.
- Transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
- The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of **myristelaidic acid** methyl ester.

Instrumentation:

 Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MSD).

GC Conditions:

- Column: Highly polar capillary column (e.g., SP-2560 or CP-Sil 88, 100 m x 0.25 mm i.d.,
 0.20 µm film thickness) is recommended for the separation of cis/trans isomers.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 μL in splitless mode.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 4 minutes.
 - Ramp to 220 °C at 3 °C/min.
 - Hold at 220 °C for 20 minutes.

MS Conditions:







Ionization Mode: Electron Ionization (EI) at 70 eV.

• Ion Source Temperature: 230 °C.

• Quadrupole Temperature: 150 °C.

Scan Range: m/z 50-400.

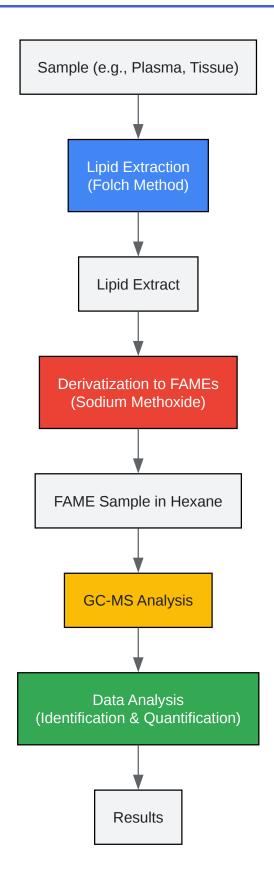
• Solvent Delay: 5 minutes.

Identification of Myristelaidic Acid Methyl Ester:

- Retention Time: The retention time will vary depending on the specific column and conditions used. Trans isomers typically elute before their cis counterparts on polar columns.
- Mass Spectrum: The EI mass spectrum of myristelaidic acid methyl ester will be very similar to that of myristoleic acid methyl ester. Key identifying ions include the molecular ion (M+) at m/z 240, a fragment corresponding to the McLafferty rearrangement at m/z 74 (characteristic of fatty acid methyl esters), and a series of hydrocarbon fragments.

Mandatory Visualizations

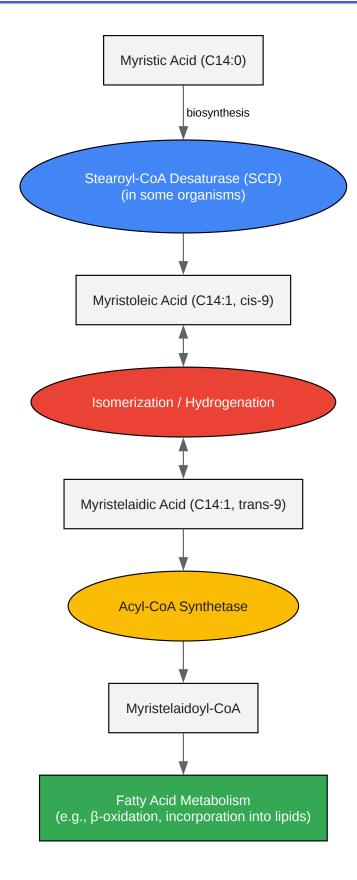




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Caption: Experimental workflow for GC-MS analysis of Myristelaidic acid.





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Caption: Metabolic context of Myristelaidic acid.



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